Plk1 PBD Inhibitory Activity: Quantitative Data Gap for the Tetrahydro Analog Versus Validated 2,4-Dihydro Series
The 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold has been shown to inhibit Plk1 PBD with ≥10-fold higher activity than the reference phosphopeptide PLHSpT (Kd ~450 nM) and selectivity over Plk2 and Plk3 PBDs [1]. However, the target compound 61413-52-3—which bears a saturated 6,7,8,9-tetrahydro A-ring instead of the aromatic 2,4-dihydro core—has no reported Plk1 PBD IC50, Kd, or selectivity data in any primary research paper, patent, or authoritative database identified to date. Direct potency comparison with the aromatized 4-propyl-1-thioxo analog (IC50 = 1030 nM) [2] or the 4-allyl-1-thioxo analog (IC50 = 1310 nM) [3] is therefore precluded.
| Evidence Dimension | Plk1 PBD inhibition (IC50) |
|---|---|
| Target Compound Data | No data available for 61413-52-3 in any identified source |
| Comparator Or Baseline | 4-propyl-1-thioxo analog IC50 1030 nM (BindingDB BDBM60899) [2]; 4-allyl-1-thioxo analog IC50 1310 nM (BindingDB BDBM80322) [3] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | ELISA-based PBD-binding inhibition assay using biotinylated PBIP1 p-T78 peptide |
Why This Matters
Without quantitative Plk1 PBD activity data for the tetrahydro analog, procurement for kinase-targeted screening carries unquantifiable risk of inactivity or altered selectivity relative to the validated 2,4-dihydro series.
- [1] Alverez CN, et al. Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1. J Med Chem. 2020 Nov 11;63(22):14087–14117. View Source
- [2] BindingDB Entry BDBM60899. 4-propyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one; Plk1 IC50 = 1030 nM. BindingDB, accessed 2026. View Source
- [3] BindingDB Entry BDBM80322. 4-allyl-1-thioxo-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one; Plk1 IC50 = 1310 nM. BindingDB, accessed 2026. View Source
